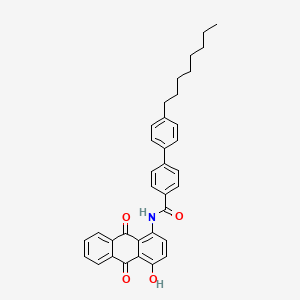
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthraquinone core, a biphenyl group, and an octyl chain. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide typically involves multiple steps. One common method involves the reaction of 1-aminoanthraquinone with 4’-octylbiphenyl-4-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone-2-carboxylic acid, while reduction can produce anthrahydroquinone derivatives.
Scientific Research Applications
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and cell death. The biphenyl and octyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar anthraquinone derivative with a methylbenzamide group.
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with an acetamide group.
Uniqueness
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is unique due to its combination of an anthraquinone core, a biphenyl group, and an octyl chain. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C35H33NO4 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)-4-(4-octylphenyl)benzamide |
InChI |
InChI=1S/C35H33NO4/c1-2-3-4-5-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)35(40)36-29-21-22-30(37)32-31(29)33(38)27-11-8-9-12-28(27)34(32)39/h8-9,11-22,37H,2-7,10H2,1H3,(H,36,40) |
InChI Key |
XTDCAZDBKOBLCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)
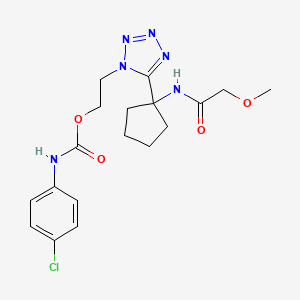
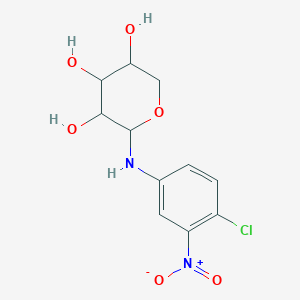
![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
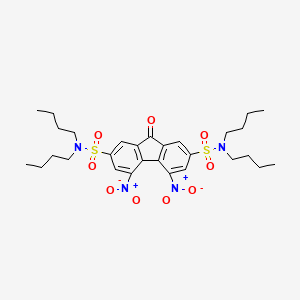
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
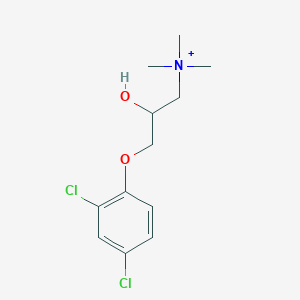
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
